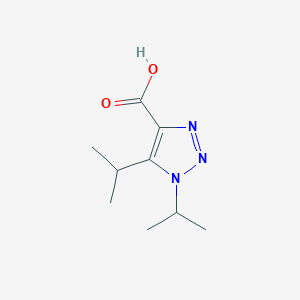
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound belonging to the triazole family. Triazoles are five-membered rings containing three nitrogen atoms and two carbon atoms. This specific compound is notable for its unique substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemicals, and materials science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid can be synthesized through various methods. One common approach involves the cycloaddition of aryl azides to phosphorus ketoylides, which provides a convenient method for synthesizing 1,5-disubstituted 1,2,3-triazoles . Another method involves the decarboxylation of 1h-1,2,3-triazole-4-carboxylic acids . The reaction conditions typically include the use of bases such as tetramethylammonium hydroxide, magnesium, zinc, or lanthanides (samarium or lanthanum) to generate metal acetylides in situ .
Industrial Production Methods: Industrial production of this compound often involves continuous flow synthesis using copper-on-charcoal as a heterogeneous catalyst. This method allows for the synthesis of a diverse set of substituted 1,2,3-triazoles with good functional group tolerance and high yields .
Análisis De Reacciones Químicas
Types of Reactions: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding triazole derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms in the triazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include bases such as tetramethylammonium hydroxide, magnesium, zinc, and lanthanides. Catalytic systems such as copper-on-charcoal are also employed for continuous flow synthesis .
Major Products Formed: The major products formed from these reactions include various substituted triazoles, such as 1h-1,2,3-triazolyl-1-benzoic acids, 1h-1,2,3-triazole-5-carboxylic acids, and 1h-1,2,3-triazole-5-acetic acids .
Aplicaciones Científicas De Investigación
1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as Rho GTPases. These compounds inhibit Rac and Cdc42 GTPases, whose hyperactive expression or overexpression is one of the mechanisms of cancer signaling and metastasis . The compound’s ability to mimic amide bonds also contributes to its biological activity .
Comparación Con Compuestos Similares
1,4-Disubstituted 1,2,3-triazoles: These compounds are more commonly studied and synthetically available compared to 1,5-disubstituted triazoles.
1h-1,2,3-triazole-5-carboxylic acid: Another triazole derivative with similar biological activities.
Uniqueness: 1,5-Diisopropyl-1h-1,2,3-triazole-4-carboxylic acid is unique due to its specific substitution pattern, which includes two isopropyl groups and a carboxylic acid functional group. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and other scientific research applications .
Propiedades
Fórmula molecular |
C9H15N3O2 |
|---|---|
Peso molecular |
197.23 g/mol |
Nombre IUPAC |
1,5-di(propan-2-yl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H15N3O2/c1-5(2)8-7(9(13)14)10-11-12(8)6(3)4/h5-6H,1-4H3,(H,13,14) |
Clave InChI |
OLMZJYARQYVFIE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(N=NN1C(C)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2,2-dimethylpropan-1-one](/img/structure/B13158560.png)


![1-{2,6-Diazaspiro[3.4]octan-2-yl}-3-methylbutan-1-one](/img/structure/B13158580.png)




![Tert-butyl N-[2-(2-oxopropyl)cyclopentyl]carbamate](/img/structure/B13158610.png)

![2-{7-Azabicyclo[2.2.1]heptan-7-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158624.png)
![2-[(Benzenecarbothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B13158626.png)

